

A Comparative Guide to Spiro-TTB in Tandem Solar Cell Applications

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Compound of Interest

Compound Name: Spiro-ttb

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In the pursuit of next-generation photovoltaic technologies, tandem solar cells, which stack multiple solar cell junctions to capture a broader range of the solar spectrum, have emerged as a promising route to surpass the efficiency limits of single-junction devices. A critical component in the architecture of these high-performance cells is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers. Among the various HTMs, 2,2',7,7'-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene, or **Spiro-TTB**, has garnered significant attention. This guide provides a comprehensive comparison of **Spiro-TTB**'s performance with alternative HTMs in tandem solar cell applications, supported by experimental data and detailed methodologies.

Performance Comparison of Hole-Transporting Materials

The selection of an appropriate HTM is crucial for optimizing the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of tandem solar cells. **Spiro-TTB** is often compared with the incumbent Spiro-OMeTAD and the polymeric alternative PTAA. The following table summarizes key performance metrics of devices employing these HTMs. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Hole-Transporting Material	Device Architecture	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Stability	Reference
Spiro-TTB	Perovskite/Silicon Tandem	Optimized for high reproducibility	-	20.2 (perovskite subcell)	-	High batch-to-batch reproducibility	[1]
Spiro-TTB (dopant-free)	Inverted p-i-n Perovskite	15.22	1.07	19.52	72.87	Retains ~85% of initial efficiency after 5h of continuous light soaking	[2]
Spiro-TTB with PFN-P1 interlayer	Inverted p-i-n Perovskite	18.79	1.09	22.68	76.03	Retains ~95% of its initial efficiency after nearly 5h of continuous light soaking	[2]
Spiro-OMeTAD	Perovskite/Silicon Tandem	-	Lower than Spiro-TTB in some cases	-	-	Prone to degradation due to hygroscopic dopants	[3][4]

					Generally more stable under inert conditions and at higher temperatures compared to Spiro-OMeTAD
PTAA	Perovskite/Silicon Tandem	-	-	-	[3]

Spiro-TTB exhibits several advantageous properties. In perovskite/silicon tandem cells, it has been shown to yield the lowest contact resistivity among comparable HTMs, which is crucial for achieving high fill factors[1]. Furthermore, its deeper HOMO energy level compared to Spiro-OMeTAD can lead to a greater Voc in devices[5]. Studies on dopant-free **Spiro-TTB** have highlighted its potential for simplified device fabrication and improved stability, with performance being significantly enhanced through the introduction of an interfacial layer[2]. From an optical standpoint, a 15 nm layer of **Spiro-TTB** in the front of a tandem device results in a minimal current loss of only 0.1 mA/cm², showcasing its high transparency[5].

Experimental Protocols

The following sections outline generalized experimental methodologies for the fabrication and characterization of tandem solar cells utilizing **Spiro-TTB**, based on protocols described in the scientific literature.

Fabrication of a Monolithic Perovskite/Silicon Tandem Solar Cell

- **Substrate Preparation:** A textured n-type silicon heterojunction (SHJ) bottom cell is used as the substrate.

- **Recombination Layer Deposition:** A thin layer of indium tin oxide (ITO) is sputtered onto the SHJ cell to serve as a recombination layer.
- **Hole-Transport Layer Deposition:** The **Spiro-TTB** solution is prepared by dissolving **Spiro-TTB** powder in a suitable solvent like chlorobenzene, often with the addition of dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity. The solution is then spin-coated onto the recombination layer to form a uniform film.
- **Perovskite Absorber Layer Deposition:** A perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a DMF:DMSO solvent) is spin-coated on top of the **Spiro-TTB** layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is typically dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C).
- **Electron-Transport Layer Deposition:** An electron-transporting material, such as C60 or PCBM, is deposited onto the perovskite layer, often via thermal evaporation.
- **Top Electrode Deposition:** A transparent conducting oxide, such as ITO or IZO, is sputtered on top of the electron-transport layer to complete the top electrode. A metal grid may be evaporated on top for improved charge collection.

Characterization of Tandem Solar Cells

- **Current Density-Voltage (J-V) Measurements:** The J-V characteristics are measured under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from these curves.
- **External Quantum Efficiency (EQE):** EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the ratio of charge carriers collected to the number of incident photons at each wavelength. This is crucial for current matching between the sub-cells in a tandem device.
- **Stability Testing:** The long-term stability of the encapsulated devices is evaluated by monitoring their performance under continuous illumination (e.g., 1-sun) at a controlled temperature and humidity over an extended period.

Visualizing the Role of Spiro-TTB in Tandem Solar Cells

The following diagrams, generated using the Graphviz DOT language, illustrate the typical architectures of tandem solar cells and the position of the hole-transporting layer.



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Caption: Structure of a Perovskite/Silicon Tandem Solar Cell.



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Caption: Architecture of an All-Perovskite Tandem Solar Cell.

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